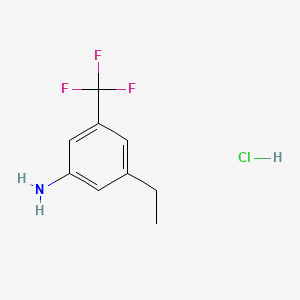

3-Ethyl-5-(trifluoromethyl)anilinehydrochloride

Description

3-Ethyl-5-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula C₉H₁₁ClF₃N. The compound features an ethyl group at the meta-position and a trifluoromethyl (-CF₃) group at the para-position relative to the amine (-NH₂) group, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and stability under acidic conditions.

The synthesis of such compounds typically involves halogenation and alkylation reactions. For example, analogous derivatives like 3-(trifluoromethyl)aniline hydrochloride are synthesized by reacting 3-(trifluoromethyl)aniline with HCl in 1,4-dioxane, followed by vacuum distillation to isolate the product .

Properties

Molecular Formula |

C9H11ClF3N |

|---|---|

Molecular Weight |

225.64 g/mol |

IUPAC Name |

3-ethyl-5-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C9H10F3N.ClH/c1-2-6-3-7(9(10,11)12)5-8(13)4-6;/h3-5H,2,13H2,1H3;1H |

InChI Key |

KHRYNYCPCMISOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(trifluoromethyl)anilinehydrochloride typically involves the introduction of the ethyl and trifluoromethyl groups onto the benzene ring, followed by the formation of the aniline moiety. One common method involves the nitration of ethylbenzene, followed by reduction to form the corresponding aniline derivative. The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyltrimethylsilane (TMSCF3) and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(trifluoromethyl)anilinehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2, OH) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and other functionalized aromatic compounds .

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)anilinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethyl)anilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to increased binding affinity and potency. The ethyl group and aniline moiety contribute to the compound’s overall chemical reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents significantly influence the chemical behavior of trifluoromethyl-aniline derivatives. Below is a comparative analysis:

Key Findings:

- Lipophilicity : The ethyl group in 3-Ethyl-5-(trifluoromethyl)aniline HCl increases lipophilicity compared to methoxy or methoxyethoxy substituents, making it more suitable for hydrophobic reaction environments .

- Stability : Protonation as a hydrochloride salt enhances stability during synthesis, as seen in analogues like 3-(trifluoromethyl)aniline HCl, which avoids decomposition under vacuum distillation .

- Reactivity : Electron-withdrawing -CF₃ groups at para positions (e.g., in 4-Methoxy-2-methyl-5-CF₃-aniline HCl) increase electrophilic substitution rates, as demonstrated by efficient iodination in acetic acid .

Biological Activity

3-Ethyl-5-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 3-Ethyl-5-(trifluoromethyl)aniline hydrochloride

- Molecular Formula : C9H10ClF3N

- Molecular Weight : 227.63 g/mol

The biological activity of 3-Ethyl-5-(trifluoromethyl)aniline hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can significantly influence the compound's lipophilicity and electronic properties, enhancing its ability to penetrate cellular membranes and interact with enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : The compound may exhibit affinity for specific receptors, which could mediate its pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of trifluoromethyl-substituted anilines. For example, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Ethyl-5-(trifluoromethyl)aniline | MCF-7 | TBD | Apoptosis induction |

| Similar Derivative | U-937 | 1.54 | Caspase activation |

Case Studies

- Study on Anticancer Activity : A study conducted on various trifluoromethyl-substituted anilines demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.11 to 1.47 µM against different cancer cell lines (e.g., MCF-7, U-937). These compounds induced apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds found that they displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential for further development in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.